molecular formula C7H11N3OS B6499164 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol CAS No. 1486133-93-0

1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol

Cat. No.: B6499164
CAS No.: 1486133-93-0
M. Wt: 185.25 g/mol
InChI Key: PQKZKUDAKKZSBG-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It features a pyrrolidine ring, a common motif in pharmaceuticals, linked to a 3-methyl-1,2,4-thiadiazole heterocycle. This specific 1,2,4-thiadiazole scaffold is recognized for its metabolic stability compared to other heterocycles like thiazoles, making it a valuable structural component in the design of robust bioactive molecules . Compounds bearing the 1,2,4-thiadiazole unit are being actively investigated in drug discovery campaigns. For instance, analogous structures have been explored as novel macrofilaricides for the treatment of parasitic filarial infections . Furthermore, research on closely related molecules, such as 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, highlights the importance of intramolecular hydrogen bonding on conformational properties, which can be a critical factor in determining biological activity and interaction with target proteins . This combination of a pyrrolidin-3-ol ring and a 1,2,4-thiadiazole core makes this compound a promising building block for developing new therapeutic agents and pharmacological tools. It is intended for research applications only, including but not limited to, use as a reference standard, a synthetic intermediate, or a core structure in the synthesis of compound libraries for biological screening. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-5-8-7(12-9-5)10-3-2-6(11)4-10/h6,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKZKUDAKKZSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of thiadiazolyl-pyrrolidinols exhibit distinct signals:

  • Pyrrolidine Protons: Multiplets at δ 1.82–2.15 ppm (methylene groups) and δ 3.71–3.81 ppm (N-CH₂).

  • Hydroxyl Proton: A doublet at δ 5.34–5.45 ppm, exchangeable in D₂O.

  • Thiadiazole C-H: Singlet at δ 8.01 ppm (aromatic proton).

¹³C NMR confirms the thiadiazole carbons at δ 166.9–184.5 ppm (C=N and C-S) and the pyrrolidine carbons at δ 23.99–48.66 ppm.

Infrared (IR) Spectroscopy

  • O-H Stretch: Broad band at 3200–3400 cm⁻¹.

  • C=N Stretch: Sharp peak at 1600–1650 cm⁻¹.

  • C-S Stretch: 670–750 cm⁻¹.

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventYield (%)Reaction TimeKey Advantage
One-Pot CyclizationCeCl₃·7H₂O/MeCN70–852 hMild conditions, high efficiency
Nucleophilic SubstitutionEt₃N/MeOH50–656–8 hModular for diverse analogs
Tandem Annulation–/Acetone60–754–6 hCompatible with bulky substrates

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, research indicates that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may have similar effects .
  • Anticancer Properties : Thiadiazole derivatives are known for their anticancer activities. In vitro studies have demonstrated that compounds with this structure can induce apoptosis in cancer cells. For example, a study highlighted the efficacy of related thiadiazole compounds against lung and breast cancer cell lines .
  • Neuroprotective Effects : The compound has also shown promise in neuroprotection against oxidative stress. Research indicates that it may help mitigate neurodegenerative diseases by protecting neuronal cells from damage .

Materials Science Applications

The unique structural features of this compound make it suitable for materials science:

  • Fluorescent Labeling : The compound can be utilized as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions allows for the visualization of cellular processes in real-time .
  • Polymer Chemistry : Research has explored the incorporation of thiadiazole derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing high-performance materials for various industrial uses .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development into new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments using lung adenocarcinoma cells showed that treatment with this compound resulted in increased markers of apoptosis compared to untreated controls. Flow cytometry analysis confirmed a higher percentage of cells undergoing programmed cell death after exposure to the compound.

Mechanism of Action

The mechanism of action of 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and physicochemical properties of 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol are compared below with analogous compounds from the evidence. Key differences lie in heterocyclic substituents, molecular weight, functional groups, and stereochemistry.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Substituents/Functional Groups Chiral Centers
This compound (Target) C₇H₁₁N₃OS ~185.25* Pyrrolidin-3-ol 3-methyl-1,2,4-thiadiazole (S-containing heterocycle) Likely 2
(3R,5R)-3-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]-5-[3-(4-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol C₁₇H₁₅F₃N₄O₃S 412.39 Pyrrolidin-3-ol 1,3-thiazole (S, N), 1,2,4-oxadiazole (O, N), trifluoromethylphenyl 2
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-pyrrolidin-3-ol hydrochloride C₇H₁₀N₃O₂Cl ~211.63* Pyrrolidin-3-ol 3-methyl-1,2,4-oxadiazole (O, N), hydrochloride salt 1
1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine C₇H₁₂N₄S 184.26* Piperazine 3-methyl-1,2,4-thiadiazole (S-containing heterocycle) 0
{2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol C₁₀H₁₆N₄OS 248.33* Cyclopentyl-methanol 3-methyl-1,2,4-thiadiazole (S-containing heterocycle), amino linkage 1

*Molecular weights marked with * are calculated based on formulae.

Key Observations

Heterocyclic Substituents: The target compound’s 1,2,4-thiadiazole group (S, N) contrasts with oxadiazole (O, N) in and thiazole (S, N) in . The trifluoromethylphenyl group in introduces strong electron-withdrawing effects and metabolic stability, absent in simpler derivatives .

Molecular Weight and Complexity :

  • The target compound (MW ~185) is significantly smaller than (MW 412.39) and (MW 248.33), which include extended aromatic or aliphatic chains. Lower molecular weight may improve solubility but reduce target affinity .

Functional Groups and Chirality: The hydroxyl group in the target and enhances hydrophilicity, whereas (piperazine) lacks polar substituents, increasing basicity .

Salt Forms and Stability :

  • The hydrochloride salt in improves aqueous solubility compared to the free base form of the target compound .

Implications for Research and Development

The comparison highlights the versatility of 1,2,4-thiadiazole and pyrrolidine/pyrrolidin-3-ol scaffolds in drug design. The target compound’s simplicity offers a starting point for derivatization, while bulkier analogs like demonstrate how extended substituents can modulate pharmacokinetic properties. Future studies should explore:

  • Structure-Activity Relationships (SAR) : Impact of thiadiazole vs. oxadiazole on target binding.
  • Solubility Optimization : Salt formulations (e.g., hydrochloride) or hydroxyl group modifications .
  • Stereochemical Effects : Enantiomer-specific bioactivity assays .

Q & A

Q. What are the established synthetic routes for 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol?

The compound is typically synthesized via cyclization reactions of thiosemicarbazide derivatives. For example, condensation of hydrazinecarbothioamide precursors with α-halo ketones or esters under basic conditions forms the 1,2,4-thiadiazole ring. Subsequent functionalization of the pyrrolidine moiety can be achieved through alkylation or Mannich reactions. Key steps include refluxing in ethanol or methanol with bases like potassium carbonate to optimize ring closure and substitution patterns .

Q. How is the structural identity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.
  • Mass spectrometry (MS) for molecular ion detection and fragmentation patterns.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., -OH, -S- in thiadiazole).
    Multi-step purification (e.g., recrystallization from DMF-EtOH mixtures) ensures purity before analysis .

Q. What initial biological screening assays are recommended for this compound?

Preliminary evaluation often includes:

  • Enzyme inhibition assays (e.g., acetylcholinesterase or kinase inhibition) to assess mechanistic interactions.
  • Antimicrobial susceptibility testing against Gram-positive/negative bacteria or fungi.
  • Cytotoxicity profiling using cell lines (e.g., MTT assay).
    Dose-response curves and IC₅₀ values are calculated to prioritize further optimization .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps.
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity (e.g., 80–120°C for 30–60 minutes) .
  • Catalytic additives : Use of phase-transfer catalysts (e.g., TBAB) in biphasic systems increases efficiency.
    Post-reaction purification via column chromatography or HPLC ensures high purity (>95%) .

Q. How should contradictory biological activity data be resolved?

Approaches include:

  • Orthogonal assays : Validate enzyme inhibition results with cell-based assays to rule out off-target effects.
  • Structural analogs : Synthesize derivatives (e.g., substituting the pyrrolidine hydroxyl with methyl or benzyl groups) to establish structure-activity relationships (SAR).
  • Computational docking : Predict binding modes using software like AutoDock Vina to identify key interactions with target proteins .

Q. What strategies are effective for designing bioactive derivatives?

Derivatization focuses on:

  • Pyrrolidine modification : Introducing electron-withdrawing groups (e.g., -F, -NO₂) to enhance metabolic stability.
  • Thiadiazole functionalization : Alkylation or aryl substitution at the 5-position to modulate lipophilicity.
  • Hybrid scaffolds : Combining with triazole or pyrazole moieties (e.g., via click chemistry) to exploit synergistic pharmacophores .

Q. How can computational methods guide the study of this compound?

  • Molecular dynamics (MD) simulations : Analyze conformational stability in aqueous or lipid bilayer environments.
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions).
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Notes

  • Avoid derivatives with unstable substituents (e.g., trifluoromethyl groups) unless stabilized by steric hindrance.
  • Cross-reference spectral data with PubChem or CAS entries for validation .
  • Prioritize derivatives with ClogP < 3 for improved aqueous solubility in pharmacological studies .

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